molecular formula C13H16N4O3 B2537032 ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1312137-66-8

ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2537032
CAS No.: 1312137-66-8
M. Wt: 276.296
InChI Key: JCDRGKPDXOFYAV-UHFFFAOYSA-N
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Description

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethoxypyridazinyl group and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution with Ethoxypyridazinyl Group: The ethoxypyridazinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxypyridazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(6-methoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 1-(6-chloropyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate: Contains a chloro group instead of an ethoxy group.

Uniqueness

Ethyl 1-(6-ethoxypyridazin-3-yl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxypyridazinyl group can enhance its solubility and potentially improve its interaction with biological targets.

Properties

IUPAC Name

ethyl 1-(6-ethoxypyridazin-3-yl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-19-12-7-6-11(15-16-12)17-9(3)10(8-14-17)13(18)20-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDRGKPDXOFYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2C(=C(C=N2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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